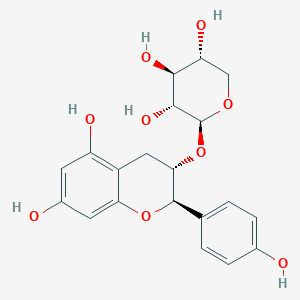

Afzelechin 3-O-xyloside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H22O9 |

|---|---|

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2/t14-,16+,17+,18-,19-,20+/m1/s1 |

InChI-Schlüssel |

PNKDYHXWXNUKQK-LKERMYKISA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O |

Kanonische SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Afzelechin 3-O-xyloside: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound, systematically named (+)-afzelechin-3-O-β-D-xylopyranoside and also known as Arthromerin A, is a flavan-3-ol glycoside. The molecule consists of two key components: the aglycone, afzelechin, and a xylose sugar moiety.

-

Aglycone: The afzelechin core is a flavan-3-ol with a specific stereochemistry of (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol. This configuration is crucial for its biological activity.

-

Glycosidic Linkage: A β-D-xylopyranoside unit is attached to the afzelechin backbone at the C-3 hydroxyl group via an O-glycosidic bond. The β-configuration of this linkage is a key structural feature.

The complete chemical structure is illustrated in the diagram below.

Afzelechin 3-O-xyloside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for Afzelechin 3-O-xyloside, a flavonoid of interest for its potential pharmacological activities. This document details the known botanical origins of the compound and presents a composite experimental protocol based on established phytochemical techniques for the extraction and purification of related flavan-3-ol glycosides.

Natural Sources of this compound

This compound has been identified in the plant kingdom, primarily within the family Rhizophoraceae. The most notable source is:

While Cassipourea gerrardii is the specifically cited source for this compound, the broader genus Cassipourea is known to produce a variety of flavan-3-ol glycosides. For instance, the closely related compound (+)-afzelechin 3-O-α-L-rhamnopyranoside has also been isolated from the bark of Cassipourea gerrardii[3]. This suggests that other species within this genus may also serve as potential sources for this compound and its analogues. Phytochemical screening of various Cassipourea species could therefore be a fruitful avenue for discovering new sources of this compound.

Quantitative Data

To date, specific quantitative data on the yield and purity of this compound from Cassipourea gerrardii remains limited in publicly accessible literature. However, to provide a practical framework, the following table summarizes data from the isolation of the structurally similar compound, (+)-afzelechin 3-O-α-L-rhamnopyranoside, from the same plant source. Researchers can use these values as a benchmark for expected yields and purities when developing isolation protocols for this compound.

| Parameter | Value | Source Plant Part | Extraction Solvent | Chromatographic Method |

| Yield of Crude Extract | Not Reported | Bark | Methanol | Not Applicable |

| Yield of Purified Compound | Not Reported | Bark | Not Applicable | Column Chromatography |

| Purity of Final Compound | >95% (by NMR) | Bark | Not Applicable | Not Reported |

Experimental Protocols for Isolation

The following is a detailed, multi-step protocol for the isolation and purification of this compound from the bark of Cassipourea gerrardii. This protocol is adapted from the established methodology for the isolation of (+)-afzelechin 3-O-α-L-rhamnopyranoside from the same source[3].

Plant Material Collection and Preparation

-

Collection: Collect fresh bark from mature Cassipourea gerrardii trees.

-

Drying: Air-dry the bark in a well-ventilated area, shielded from direct sunlight, until it is brittle.

-

Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction

-

Solvent: Use methanol as the extraction solvent.

-

Procedure:

-

Macerate the powdered bark in methanol at a ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts.

-

-

Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning

-

Initial Suspension: Suspend the crude methanolic extract in distilled water.

-

Sequential Partitioning:

-

Partition the aqueous suspension successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Perform each partitioning step in a separatory funnel, shaking vigorously and allowing the layers to separate.

-

Collect each solvent fraction and the final aqueous fraction.

-

-

Fraction Concentration: Concentrate each fraction to dryness using a rotary evaporator. The flavonoid glycosides are expected to be concentrated in the ethyl acetate and aqueous fractions.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Use silica gel (60-120 mesh) for the initial column chromatography.

-

Mobile Phase: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Collect fractions of equal volume and monitor the separation using thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

pTLC: For further purification, fractions containing the target compound can be subjected to pTLC on silica gel plates with an appropriate solvent system (e.g., chloroform:methanol mixtures).

-

HPLC: Alternatively, preparative HPLC on a C18 column with a mobile phase of methanol and water (with or without a small percentage of formic acid) can be used for final purification.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and the glycosidic linkage.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualized Workflows

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

References

Biosynthesis of Afzelechin 3-O-xyloside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside is a plant-derived flavonoid glycoside with potential pharmacological applications. Its biosynthesis is a multi-step process involving the general phenylpropanoid pathway, flavonoid-specific enzymes, and a final glycosylation step. This document provides a detailed technical overview of the complete biosynthetic pathway, from precursor molecules to the final glycosylated product. It includes summaries of the enzymes involved, quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visual diagrams of the metabolic and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers engaged in flavonoid biochemistry, metabolic engineering, and natural product-based drug discovery.

Introduction to Afzelechin and its Glycosides

Flavonoids are a diverse class of plant secondary metabolites known for their wide range of biological activities. Within this class, the flavan-3-ols, such as afzelechin, are precursors to proanthocyanidins (condensed tannins) and possess significant antioxidant properties. Afzelechin is a monohydroxylated flavan-3-ol, distinguished by a single hydroxyl group on its B-ring.

Glycosylation is a common modification of flavonoids in plants, catalyzed by UDP-glycosyltransferases (UGTs). This process enhances the solubility, stability, and bioavailability of the aglycone molecule. The attachment of a xylose sugar to the 3-hydroxyl group of afzelechin results in the formation of this compound. Understanding the enzymatic pathway responsible for its synthesis is crucial for harnessing its potential through metabolic engineering or biocatalytic production systems.

The Biosynthesis Pathway

The formation of this compound can be conceptually divided into two major stages:

-

Stage 1: Biosynthesis of the Aglycone, (+)-Afzelechin. This stage begins with the amino acid L-phenylalanine and proceeds through the core flavonoid pathway to yield the flavan-3-ol afzelechin.

-

Stage 2: Glycosylation. This final step involves the transfer of a xylose moiety from an activated sugar donor to the afzelechin backbone.

Stage 1: From L-Phenylalanine to (+)-Afzelechin

The synthesis of afzelechin is a well-characterized branch of the flavonoid biosynthetic pathway. It involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton.

The key enzymatic steps are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, a key flavanone intermediate.

-

Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol (also known as aromadendrin).

-

Dihydroflavonol 4-reductase (DFR): Reduces dihydrokaempferol to its corresponding leucoanthocyanidin, leucopelargonidin (a flavan-3,4-diol).[1][2][3]

-

Leucoanthocyanidin reductase (LAR): Catalyzes the final reduction of leucopelargonidin to produce the 2,3-trans-flavan-3-ol, (+)-afzelechin.[4][5][6]

The following diagram illustrates this multi-step enzymatic cascade.

Stage 2: Xylosylation of Afzelechin

The final modification is the attachment of a xylose residue to the 3-hydroxyl group of the afzelechin aglycone.

-

Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , specifically a putative UDP-xylose:afzelechin 3-O-xylosyltransferase . Plant UGTs are a large family of enzymes known for their role in glycosylating a wide array of secondary metabolites.[7][8]

-

Sugar Donor: The activated sugar used in this reaction is UDP-xylose . UDP-xylose is synthesized in the cytosol from UDP-glucose via the enzymes UDP-glucose dehydrogenase (UGDH) and UDP-xylose synthase (UXS).

-

Reaction: The UGT enzyme facilitates the transfer of the xylosyl group from UDP-xylose to the 3-O position of afzelechin, releasing UDP as a byproduct.

The complete pathway culminating in this compound is shown below.

Quantitative Enzyme Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While data for the specific enzymes from a single plant source are not always available, representative kinetic parameters from characterized orthologs provide valuable benchmarks.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | L-phenylalanine → trans-cinnamate + NH₃ |

| Cinnamic acid 4-hydroxylase | C4H | 1.14.14.91 | trans-cinnamate → 4-hydroxycinnamate |

| 4-coumarate-CoA ligase | 4CL | 6.2.1.12 | 4-hydroxycinnamate + CoA → 4-coumaroyl-CoA |

| Chalcone synthase | CHS | 2.3.1.74 | 4-coumaroyl-CoA + 3 Malonyl-CoA → Naringenin chalcone |

| Chalcone isomerase | CHI | 5.5.1.6 | Naringenin chalcone → (2S)-Naringenin |

| Flavanone 3-hydroxylase | F3H | 1.14.11.9 | Naringenin → Dihydrokaempferol |

| Dihydroflavonol 4-reductase | DFR | 1.1.1.219 | Dihydrokaempferol + NADPH → Leucopelargonidin + NADP⁺ |

| Leucoanthocyanidin reductase | LAR | 1.17.1.3 | Leucopelargonidin + NADPH → (+)-Afzelechin + NADP⁺ |

| UDP-glycosyltransferase | UGT | 2.4.1.- | (+)-Afzelechin + UDP-xylose → this compound + UDP |

Table 2: Representative Kinetic Properties of Dihydroflavonol 4-reductase (DFR)

| Enzyme Source | Substrate | K_m_ (µM) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Camellia sinensis (CsDFRc) | Dihydrokaempferol (DHK) | 42.31 | 7.0 | 30 | [1] |

| Camellia sinensis (CsDFRc) | Dihydroquercetin (DHQ) | 81.80 | 7.0 | 30 | [1] |

| Vitis vinifera (Vv-DFR) | Dihydroquercetin (DHQ) | 7.51 | 6.5 | 30 | [9] |

| Rubus chingii (RcDFR) | Dihydrokaempferol (DHK) | 185.3 | 7.5 | 35 |[10] |

Table 3: Representative Kinetic Properties of UDP-Glycosyltransferases (UGTs)

| Enzyme Source | Aglycone Substrate | Sugar Donor | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana (AtGT-2) | Eriodictyol | UDP-glucose | 1.2 | 0.016 | [7] |

| Arabidopsis thaliana (AtGT-2) | Kaempferol | UDP-glucose | 11.1 | 0.012 | [7] |

| Ziziphus jujuba (ZjUGT) | Deoxynivalenol | UDP-glucose | 380 | 0.93 | [11][12] |

| Lemna aequinoctialis (LaCGT1) | Phloretin | UDP-xylose | N/A* | N/A* | [13][14] |

*Note: LaCGT1 is a C-glycosyltransferase with a strong preference for UDP-xylose, achieving >95% conversion, but detailed kinetic parameters were not reported in the cited study.

Experimental Protocols

Characterizing the enzymes of the this compound pathway involves recombinant protein expression, in vitro assays, and analytical product detection.

General Experimental Workflow

The following diagram outlines a typical workflow for the functional characterization of a pathway enzyme.

Protocol: In Vitro DFR/LAR Enzyme Assay

This protocol is designed to measure the reductase activity of DFR or LAR by monitoring the consumption of the NADPH cofactor.

-

Reaction Mixture Preparation (Total Volume: 200 µL):

-

100 mM Potassium Phosphate Buffer (pH 6.5-7.0).

-

2 mM NADPH.

-

0.5 mM Dihydroflavonol substrate (e.g., Dihydrokaempferol for DFR). Note: Leucoanthocyanidins for LAR assays are unstable and often generated in situ in a coupled reaction with DFR.

-

5-10 µg purified recombinant DFR or LAR protein.

-

-

Assay Procedure:

-

Combine buffer, substrate, and water in a microcentrifuge tube or 96-well plate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a spectrophotometer.

-

For product identification, incubate the reaction for 30-60 minutes, then stop the reaction by adding an equal volume of ethyl acetate or methanol.

-

-

Product Conversion (for unstable leucoanthocyanidins):

-

To detect the leucoanthocyanidin product from a DFR assay, stop the reaction and add 3 volumes of butanol-HCl (95:5, v/v).

-

Heat at 95°C for 60 minutes to convert the unstable leucoanthocyanidin into its corresponding colored anthocyanidin (pelargonidin), which can be quantified at ~520 nm.[1]

-

Protocol: In Vitro UGT Enzyme Assay

This protocol is for assessing the glycosylation of afzelechin.

-

Reaction Mixture Preparation (Total Volume: 100 µL):

-

50 mM Tris-HCl or Phosphate Buffer (pH 7.5-8.0).

-

2 mM UDP-xylose (sugar donor).

-

200 µM Afzelechin (aglycone substrate, dissolved in DMSO or methanol).

-

5-20 µg purified recombinant UGT protein.[8]

-

-

Assay Procedure:

-

Combine all components except the enzyme in a microcentrifuge tube.

-

Pre-incubate at the optimal temperature (e.g., 35°C) for 5 minutes.

-

Start the reaction by adding the purified UGT.

-

Incubate for 60 minutes.

-

Terminate the reaction by adding 200 µL of ice-cold methanol to precipitate the enzyme.[8]

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for product formation.

-

Protocol: Product Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for separating and quantifying flavonoid reaction products.[15][16][17][18][19]

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 30°C.

-

-

Gradient Elution (Example):

-

0-2 min: 10% B

-

2-20 min: Gradient from 10% to 70% B

-

20-22 min: Gradient from 70% to 100% B

-

22-25 min: Hold at 100% B

-

25-27 min: Return to 10% B

-

27-30 min: Re-equilibration at 10% B

-

-

Detection:

-

Monitor at multiple wavelengths. Flavonoids typically absorb around 280 nm (A-ring) and 320-370 nm (B-ring).

-

Identify peaks by comparing retention times and UV-Vis spectra with authentic standards.

-

Quantify using a calibration curve generated from known concentrations of the standard compounds.

-

-

Confirmation by LC-MS/MS:

-

For definitive identification, especially for novel glycosides, couple the HPLC system to a mass spectrometer.[20][21][22][23][24]

-

Use electrospray ionization (ESI) in both positive and negative modes.

-

Confirm the molecular weight of the product (this compound: [M-H]⁻ at m/z 405.10).

-

Perform tandem MS (MS/MS) to observe fragmentation patterns. A characteristic neutral loss of the xylose moiety (132 Da) from the parent ion is indicative of xylosylation.

-

Conclusion and Future Outlook

The biosynthetic pathway to this compound involves a conserved series of enzymes from the core flavonoid pathway followed by a specific xylosylation step catalyzed by a UGT. While the afzelechin aglycone pathway is well-understood, the specific UDP-xylose:flavan-3-ol 3-O-xylosyltransferases remain a key area for discovery. Identifying and characterizing these UGTs will be paramount for the successful metabolic engineering of host organisms like E. coli or Saccharomyces cerevisiae for the high-titer production of this compound and other novel flavonoid glycosides. The protocols and data presented in this guide provide a robust framework for pursuing such research and development goals.

References

- 1. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of Dihydrokaempferol by Vitis vinfera Dihydroflavonol 4-Reductase to Produce Orange Pelargonidin-Type Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 5. Leucoanthocyanidin reductase (EC 1.17.1.3) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [file.scirp.org]

- 10. Frontiers | Competition between FLS and DFR regulates the distribution of flavonols and proanthocyanidins in Rubus chingii Hu [frontiersin.org]

- 11. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. maxapress.com [maxapress.com]

- 14. maxapress.com [maxapress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijprajournal.com [ijprajournal.com]

- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 19. mdpi.com [mdpi.com]

- 20. Structural characterization of flavonoid glycosides from leaves of wheat (Triticum aestivum L.) using LC/MS/MS profiling of the target compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Afzelechin 3-O-xyloside: A Technical Guide on its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside is a naturally occurring flavonoid glycoside, a class of plant secondary metabolites known for a wide array of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and its role as a plant metabolite. Due to the limited specific research on the glycoside, this paper places a significant emphasis on the well-documented biological activities of its aglycone, (+)-afzelechin. The known anti-inflammatory and antioxidant properties of (+)-afzelechin are discussed in detail, including relevant signaling pathways and quantitative data from preclinical studies. Detailed experimental protocols for the isolation and analysis of similar flavonoids, as well as for the in vitro and in vivo assessment of their biological activities, are provided to guide future research. This guide aims to be a valuable resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound and its aglycone as subjects for further scientific investigation.

Introduction to this compound

This compound is a flavan-3-ol glycoside. It belongs to the larger class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. The structure of this compound consists of the aglycone afzelechin linked to a xylose sugar moiety at the 3-hydroxyl position.

Chemical Properties:

| Property | Value |

| Molecular Formula | C20H22O9 |

| Molecular Weight | 406.38 g/mol |

| CAS Number | 512781-45-2 |

| Class | Flavonoid Glycoside |

Natural Occurrence

This compound has been isolated from the bark of plants belonging to the Cassipourea genus, specifically:

-

Cassipourea gerrardii

-

Cassipourea malosana (Baker) Alston

These plants are traditionally used in some cultures for various purposes, including skin lightening, which suggests the presence of bioactive compounds that may influence pigmentation pathways.

Role as a Plant Metabolite

As a secondary metabolite, this compound is not directly involved in the primary functions of a plant's growth, development, or reproduction. Instead, such compounds often play crucial roles in the plant's interaction with its environment. These roles can include:

-

Defense against herbivores and pathogens: Flavonoids can act as feeding deterrents or antimicrobial agents.

-

UV protection: These compounds can absorb harmful UV-B radiation, protecting the plant's tissues.

-

Attraction of pollinators and seed dispersers: Flavonoids contribute to the color of flowers and fruits.

-

Allelopathy: They can be released into the soil to inhibit the growth of competing plants.

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, starting from phenylalanine. The final step involves the glycosylation of the afzelechin aglycone, a reaction catalyzed by a glycosyltransferase enzyme, which attaches a xylose sugar. This glycosylation often increases the water solubility and stability of the flavonoid.

Biological Activities and Therapeutic Potential: Focus on the Aglycone, (+)-Afzelechin

While specific studies on the biological activities of this compound are scarce, the pharmacological properties of its aglycone, (+)-afzelechin, have been investigated more thoroughly. The sugar moiety of flavonoid glycosides can influence their bioavailability and metabolism, but the aglycone is often responsible for the primary biological effect.

Anti-inflammatory Activity

(+)-Afzelechin has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanisms of action involve the modulation of key inflammatory signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of (+)-Afzelechin

| Assay | Model | Treatment | Concentration/Dose | Result | Reference |

| iNOS and COX-2 Inhibition | LPS-stimulated HepG2 cells | (+)-Afzelechin | 0.1 µM | Inhibition of iNOS and COX-2 protein expression | [1] |

| NF-κB Activation | TNF-α-induced HepG2 cells | (+)-Afzelechin | - | Inhibitory effect on NF-κB activation | [1] |

| TNF-α and iNOS Levels | LPS-injected mice | (+)-Afzelechin | 0.04-0.4 mg/kg (i.v.) | Significant reduction in TNF-α and iNOS levels in lung tissue | [2][3] |

Antioxidant Activity

Flavan-3-ols like (+)-afzelechin are known to be potent antioxidants. Their antioxidant effects are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Data on the Antioxidant Activity of (+)-Afzelechin

| Assay | Compound | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | (+)-Afzelechin | 21.8 | [4] |

| DPPH Radical Scavenging | Trolox (Positive Control) | 48.8 | [4] |

Signaling Pathways Modulated by (+)-Afzelechin

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation. In response to inflammatory stimuli like LPS or TNF-α, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and COX-2. (+)-Afzelechin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3]

Caption: Inhibition of the NF-κB signaling pathway by (+)-afzelechin.

Activation of the Nrf2 Antioxidant Pathway

Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like (+)-afzelechin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[2][3]

Caption: Activation of the Nrf2 antioxidant pathway by (+)-afzelechin.

Experimental Protocols

Isolation and Purification of Flavonoids (General Protocol)

This protocol provides a general workflow for the isolation of flavonoids like this compound from plant material.

Caption: General workflow for the isolation and purification of flavonoids.

Methodology:

-

Plant Material Preparation: The plant material (e.g., bark) is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as an 80:20 mixture of methanol and water, at room temperature for an extended period (e.g., 48 hours).

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compounds (often the ethyl acetate or n-butanol fraction for flavonoid glycosides) is subjected to column chromatography over silica gel or Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: LPS-induced Inflammation in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of a compound.

Methodology:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., (+)-afzelechin) for a specific duration (e.g., 1 hour).

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The level of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: The concentrations of cytokines like TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protein Expression: The expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting.

-

Gene Expression: The mRNA levels of pro-inflammatory genes are measured by quantitative Real-Time PCR (qRT-PCR).

-

In Vivo Anti-inflammatory Assay: LPS-induced Lung Injury in Mice

This protocol outlines an in vivo model to evaluate the anti-inflammatory effects of a compound.

Methodology:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Induction of Lung Injury: Acute lung injury is induced by intraperitoneal injection of LPS (e.g., 15 mg/kg).

-

Compound Administration: The test compound (e.g., (+)-afzelechin) is administered intravenously at various doses (e.g., 0.04-0.4 mg/kg) at a specific time point after LPS injection (e.g., 6 hours).

-

Sample Collection: At the end of the experiment, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis:

-

Inflammatory Cell Count: The number of inflammatory cells in the BALF is determined.

-

Cytokine Levels: The concentration of TNF-α in the BALF is measured by ELISA.

-

Histopathological Examination: Lung tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage.

-

Protein Expression: The expression of iNOS in lung tissue homogenates is analyzed by Western blotting.

-

Future Directions and Conclusion

This compound remains an understudied plant metabolite. While the biological activities of its aglycone, (+)-afzelechin, suggest potential for anti-inflammatory and antioxidant applications, further research is imperative to elucidate the specific pharmacological profile of the glycoside itself.

Key areas for future research include:

-

Bioactivity Screening: A comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-tyrosinase activities.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying any observed biological effects, including the identification of specific cellular targets and signaling pathways.

-

Pharmacokinetic and Bioavailability Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in a biological system.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of disease.

References

An In-depth Technical Guide to Afzelechin 3-O-xyloside: Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Afzelechin 3-O-xyloside, a naturally occurring flavan-3-ol. Due to a lack of extensive research on this specific glycoside, this document leverages detailed experimental data from its aglycone, (+)-afzelechin, to provide insights into its potential biological activities and mechanisms of action. This approach is based on the common structure-activity relationships observed in flavonoids, where the aglycone often dictates the primary biological effect.

Chemical and Physical Properties

This compound is a glycosylated form of afzelechin, where a xylose sugar moiety is attached at the 3-position of the C ring. This modification can influence its solubility, bioavailability, and metabolic fate in biological systems.

| Property | Value | Source |

| CAS Number | 512781-45-2 | N/A |

| Molecular Formula | C20H22O9 | N/A |

| Molecular Weight | 406.38 g/mol | N/A |

Potential Biological Activities

Based on studies of the aglycone (+)-afzelechin, this compound is anticipated to possess significant anti-inflammatory and antioxidant properties. Research on (+)-afzelechin has demonstrated its ability to modulate key signaling pathways involved in the inflammatory response.

Anti-inflammatory Effects of (+)-Afzelechin

Studies have shown that (+)-afzelechin can mitigate inflammatory responses induced by lipopolysaccharide (LPS) in cellular and animal models.[1][2][3] The key findings from these studies are summarized below.

| Biomarker | Effect of (+)-Afzelechin | Cell/Animal Model |

| iNOS | Inhibition of protein and mRNA expression | Human Umbilical Vein Endothelial Cells (HUVECs), LPS-induced mice |

| COX-2 | Inhibition of protein and mRNA expression | HUVECs |

| Nitric Oxide (NO) | Reduction in production | HUVECs |

| PGE2 | Reduction in production | HUVECs |

| TNF-α | Reduction in production | LPS-induced mice |

| IL-1β | Reduction in expression | HUVECs |

| STAT-1 Phosphorylation | Reduction | HUVECs |

Experimental Protocols

The following are detailed experimental methodologies adapted from studies on (+)-afzelechin, which can serve as a foundation for investigating this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5x10³ cells per well.[1]

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 48 hours.[1]

-

MTT Incubation: Wash the cells and add 100 µL of MTT reagent (1 mg/mL) to each well, followed by a 4-hour incubation.[2]

-

Formazan Solubilization: Dissolve the resulting formazan crystals by adding 150 µL of DMSO to each well.[2]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a spectrometer.[2]

-

Data Analysis: Express cell viability as a percentage relative to untreated control cells.[2]

Quantification of Inflammatory Mediators (ELISA)

-

Cell Culture and Treatment: Culture HUVECs and stimulate with LPS (1 µg/mL) for 6 hours, followed by treatment with the test compound for an additional 6 hours.[2]

-

Sample Collection: Collect the cell culture supernatant for the analysis of secreted mediators.

-

ELISA Procedure: Use commercial ELISA kits to measure the concentrations of PGE2, HO-1, IL-1β, TNF-α, and iNOS in the supernatant, following the manufacturer's instructions.[2]

-

STAT-1 Phosphorylation: Assess the levels of STAT-1 phosphorylation using a specific ELISA kit.[2]

Western Blot Analysis for Protein Expression

-

Cell Lysis: Lyse treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2, Keap1) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Signaling Pathways

The anti-inflammatory effects of (+)-afzelechin are mediated through the modulation of the NF-κB and Nrf2 signaling pathways. It is plausible that this compound engages similar mechanisms.

NF-κB Signaling Pathway

(+)-Afzelechin has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression.[1][3] By inhibiting this pathway, the compound can suppress the production of inflammatory mediators like iNOS and COX-2.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

(+)-Afzelechin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response.[1][3] Activation of Nrf2 leads to the expression of antioxidant enzymes, which help to mitigate oxidative stress associated with inflammation.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound is a promising natural product for further investigation, particularly in the areas of inflammation and oxidative stress-related diseases. The experimental protocols and mechanistic insights provided in this guide, derived from studies on its aglycone (+)-afzelechin, offer a solid foundation for future research. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to validate the therapeutic potential suggested by its structural relationship to (+)-afzelechin.

References

- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

A Technical Guide to Afzelechin 3-O-xyloside for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid, specifically a flavan-3-ol glycoside, that has garnered interest within the scientific community for its potential therapeutic properties. As a natural product, it is found in plants such as Cassipourea gerrardii. This technical guide provides a comprehensive overview of the available information on this compound, including its commercial availability, potential biological activities based on related compounds, and proposed experimental protocols to facilitate further research.

Chemical Structure and Properties

-

IUPAC Name: (2R,3S)-2-(4-hydroxyphenyl)-3-(β-D-xylopyranosyloxy)chroman-5,7-diol

-

CAS Number: 512781-45-2

-

Molecular Formula: C₂₀H₂₂O₉

-

Molecular Weight: 406.38 g/mol

Commercial Suppliers of this compound

For researchers seeking to procure this compound for in vitro or in vivo studies, several commercial suppliers offer this compound in varying purities and quantities. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| ChemFaces | CFN89499 | >98% | Solid powder or in DMSO | 2-8°C for up to 24 months |

| MedChemExpress | HY-N6709 | >98% | Solid powder | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

| BioCrick | BCN1433 | >98% | Solid powder | 2-8°C |

| TargetMol | TN3353 | Not specified | Solid powder | Not specified |

| GlpBio | GF16986 | >98% | Solid powder | 2-8°C |

Potential Biological Activities and Signaling Pathways

While specific research on this compound is limited, the biological activities of its aglycone, (+)-afzelechin, have been investigated, providing insights into the potential therapeutic effects of the glycoside.

Antioxidant Activity

Flavan-3-ols are well-established antioxidants. The antioxidant capacity of this compound can be evaluated using standard in vitro assays that measure radical scavenging activity.

Anti-Inflammatory Activity

Studies on (+)-afzelechin have demonstrated its potential to mitigate inflammatory responses. Research has shown that (+)-afzelechin can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells. The proposed mechanism involves the inhibition of the NF-κB and STAT-1 signaling pathways.[1][2][3] It is plausible that this compound shares a similar mechanism of action.

Caption: Putative anti-inflammatory signaling pathway of this compound.

α-Glucosidase Inhibition

The aglycone, afzelechin, has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] This suggests that this compound may also possess α-glucosidase inhibitory activity, making it a candidate for research in the context of type 2 diabetes.

Proposed Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound. Researchers will need to optimize these protocols for their specific experimental conditions.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Workflow:

Caption: General workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of this compound.

-

Add 100 µL of the DPPH working solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Anti-Inflammatory Activity: Measurement of Nitric Oxide Production

This protocol measures the effect of the compound on nitric oxide (NO) production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

-

Cell Viability:

-

Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the compound on the activity of the α-glucosidase enzyme.

Methodology:

-

Preparation of Reagents:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of this compound.

-

Add 50 µL of the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the pNPG solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Acarbose can be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value.

-

Data Presentation

The following table templates are provided for researchers to systematically record their experimental findings for this compound.

Table 1: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) ± SD | Positive Control | IC₅₀ (µM) ± SD |

| DPPH | Ascorbic Acid | ||

| ABTS | Trolox |

Table 2: Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages

| Concentration (µM) | NO Production (% of Control) ± SD | Cell Viability (%) ± SD |

| 0 (Control) | 100 | 100 |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 3: α-Glucosidase Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) ± SD |

| This compound | |

| Acarbose (Positive Control) |

Conclusion

This compound is a commercially available natural product with significant potential for further investigation. Based on the known biological activities of its aglycone, afzelechin, it is a promising candidate for research into its antioxidant, anti-inflammatory, and α-glucosidase inhibitory properties. The experimental protocols and data presentation templates provided in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific mechanisms of action and to validate these potential biological activities in various experimental models.

References

- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Afzelechin and its Glycosides: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin is a flavan-3-ol, a class of flavonoids recognized for its wide-ranging biological activities. Found in a variety of medicinal plants, afzelechin and its glycosidic derivatives have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive review of the current literature on afzelechin and its glycosides, with a focus on their biological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to support further research and development in the fields of pharmacology and drug discovery.

Chemical Structure

Afzelechin, chemically known as (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol, is a flavan-3-ol with a characteristic C6-C3-C6 skeleton. Its glycosidic forms involve the attachment of one or more sugar moieties to the aglycone. A common example is Afzelin, which is kaempferol-3-O-rhamnoside.

Biological Activities of Afzelechin and Its Glycosides

Afzelechin and its glycosides exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, anticancer, and α-glucosidase inhibitory activities. The following tables summarize the quantitative data on these biological activities.

Table 1: Antioxidant and Anti-inflammatory Activities of Afzelechin

| Activity | Assay | Test System | IC50/EC50/ID50 | Reference |

| Antioxidant | DPPH radical scavenging | 21.8 µM | [1] | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not specified | |

| COX-2 Inhibition | LPS-stimulated HUVECs | Not specified | [2] |

Table 2: Enzyme Inhibitory and Cytotoxic Activities of Afzelechin and its Glycosides

| Compound | Activity | Test System | IC50/ID50 | Reference |

| (+)-Afzelechin | α-glucosidase inhibition | ID50: 0.13 mM | [3] | |

| Afzelin (kaempferol 3-O-rhamnoside) | α-glucosidase inhibition | Not specified | [4] | |

| Afzelin | Cytotoxicity | AGS gastric cancer cells | > 160 µM | [5] |

| Afzelin | Cytotoxicity | Prostate cancer cells (LNCaP and PC-3) | Not specified (significant decrease in proliferation at 1 µg/mL) | [6] |

| (-)-epicatechin derivatives | Anticancer activity | PC3, SKOV3, U373MG cell lines | IC50 = 6.4-31.2 µM | [7] |

Signaling Pathways Modulated by Afzelechin

Afzelechin exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Nrf2-ARE Signaling Pathway

Afzelechin has been shown to activate the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.[8]

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Afzelechin 3-O-xyloside: A Technical Guide on its Discovery, History, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afzelechin 3-O-xyloside is a naturally occurring flavan-3-ol glycoside. While its specific discovery and detailed historical timeline remain somewhat elusive in readily available scientific literature, its aglycone, (+)-afzelechin, has been the subject of considerable research. This technical guide consolidates the current knowledge surrounding this compound, drawing primarily from studies on its core structure to infer its biological activities. This document provides an in-depth look at its likely origins, potential therapeutic applications, and the experimental methodologies used to investigate its class of compounds. Particular emphasis is placed on its anti-inflammatory and antioxidant properties, with detailed signaling pathways and quantitative data presented to aid in future research and drug development endeavors.

Discovery and History

The precise first isolation and characterization of this compound is not well-documented in prominent scientific databases. However, it is known to be a naturally occurring compound. One of its synonyms, Arthromerin A, suggests its initial isolation from the fern Arthromeris mairei. Another known source of the compound is the bark of Cassipourea gerrardii[1]. The aglycone part of the molecule, (+)-afzelechin, has a more extensively documented history, having been isolated from various plant sources, including Bergenia ligulata[2][3]. Research on afzelechin and its glycosides has largely focused on their potential health benefits, stemming from their antioxidant and anti-inflammatory properties[2][3][4].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 512781-45-2 | [1] |

| Molecular Formula | C20H22O9 | [1] |

| Molecular Weight | 406.38 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activities and Therapeutic Potential

While specific studies on this compound are limited, the biological activities of its aglycone, (+)-afzelechin, have been investigated, providing insights into the potential therapeutic applications of the glycoside. The addition of a xyloside sugar moiety may influence the bioavailability and specific activity of the compound, a subject that warrants further investigation.

Anti-Inflammatory Activity

(+)-Afzelechin has demonstrated significant anti-inflammatory properties. It has been shown to mitigate inflammatory responses induced by lipopolysaccharide (LPS)[2][3][5]. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Key Findings:

-

Inhibition of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][5].

-

Reduction of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[2][3][5].

-

Modulation of the NF-κB and STAT-1 signaling pathways[2][3][5].

-

Upregulation of the Nrf2-mediated antioxidant response, which contributes to its anti-inflammatory effects[2][5].

Antioxidant Activity

The flavan-3-ol structure of afzelechin confers potent antioxidant properties. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.

Key Findings:

-

Effective scavenging of free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays[4].

-

Inhibition of enzymes involved in the production of reactive oxygen species (ROS)[4].

Quantitative Data

Quantitative data for this compound is scarce. The following table summarizes relevant data for the aglycone, (+)-afzelechin, and other related flavan-3-ols to provide a comparative context for its potential potency.

| Compound | Assay | Target/Parameter | Result (IC50 or other) | Reference |

| (+)-Catechin | DPPH radical scavenging | 50% reduction in DPPH radical absorbance | 13.5 µM | [4] |

| (-)-Catechin | DPPH radical scavenging | 50% reduction in DPPH radical absorbance | 13.6 µM | [4] |

| (-)-Afzelechin | DPPH radical scavenging | 50% reduction in DPPH radical absorbance | 21.8 µM | [4] |

| (-)-Epicatechin | DPPH radical scavenging | 50% reduction in DPPH radical absorbance | 20.9 µM | [4] |

| Trolox (positive control) | DPPH radical scavenging | 50% reduction in DPPH radical absorbance | 48.8 µM | [4] |

| (+)-Catechin | TNF-α-induced NF-κB activation in HepG2 cells | Inhibition of NF-κB activation | 14.1 µM | [4] |

| (-)-Epicatechin | TNF-α-induced NF-κB activation in HepG2 cells | Inhibition of NF-κB activation | 16.5 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of (+)-afzelechin, which can be adapted for the study of this compound.

Cell Culture and Treatment for Anti-Inflammatory Assays

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, HUVECs are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours.

-

Compound Treatment: Following LPS stimulation, cells are treated with various concentrations of the test compound (e.g., (+)-afzelechin) for a further 6 hours[2].

Western Blot Analysis for Protein Expression

-

Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[2].

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined[4].

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of (+)-Afzelechin

Caption: Anti-inflammatory signaling pathway of (+)-afzelechin.

Experimental Workflow for Evaluating Anti-Inflammatory Activity

Caption: Experimental workflow for anti-inflammatory evaluation.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on the following areas:

-

Definitive Isolation and Characterization: A comprehensive study detailing the initial isolation and complete structural elucidation of this compound from a natural source is needed to establish a clear historical record.

-

Pharmacokinetic and Bioavailability Studies: Investigating how the xyloside moiety affects the absorption, distribution, metabolism, and excretion (ADME) of the afzelechin core is crucial for understanding its therapeutic potential.

-

In-depth Biological Activity Profiling: Conducting a wide range of in vitro and in vivo assays specifically on this compound to determine its anti-inflammatory, antioxidant, and other potential therapeutic effects, and to compare its potency with its aglycone.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

Conclusion

This compound represents a promising natural compound for further scientific investigation. While direct evidence of its biological activities is currently limited, the extensive research on its aglycone, (+)-afzelechin, strongly suggests its potential as a potent anti-inflammatory and antioxidant agent. This technical guide provides a foundational understanding of the compound, summarizing the available data and outlining a clear path for future research. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for scientists and drug development professionals interested in exploring the therapeutic potential of this and other related flavan-3-ol glycosides.

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Afzelechin 3-O-xyloside using a sensitive HPLC-MS/MS method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Afzelechin 3-O-xyloside in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a flavonoid glycoside, a class of natural compounds with potential pharmacological activities. Accurate quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal products, and metabolic research. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound. The method is suitable for researchers in drug discovery, natural product chemistry, and analytical science.

Chemical Properties

| Property | Value |

| Chemical Name | (2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol[1] |

| Molecular Formula | C20H22O9[1] |

| Molecular Weight | 406.38 g/mol [1] |

| CAS Number | 512781-45-2[1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1][2] |

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol will depend on the matrix. Below are general guidelines for plasma and plant material.

a) Plasma Samples (Protein Precipitation)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar flavonoid glycoside not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins[3].

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C[4].

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Plant Material (Solid-Liquid Extraction)

-

Homogenize 1 g of dried plant material to a fine powder.

-

Add 10 mL of 80% methanol in water.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator.

-

Redissolve the dried extract in a suitable solvent for further purification by solid-phase extraction (SPE) if necessary, or directly dilute with the initial mobile phase for analysis.

HPLC-MS/MS Method

a) HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b) Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

c) MRM Transitions

The precursor ion for this compound ([M-H]⁻) would be m/z 405.12. Product ions would be determined by infusing a standard solution and performing a product ion scan. Based on the structure (afzelechin aglycone with a xyloside moiety), expected fragments would arise from the loss of the xyloside group and fragmentation of the aglycone.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 405.12 | 273.07 (aglycone) | 15 |

| This compound (Qualifier) | 405.12 | 137.02 | 25 |

| Internal Standard | To be determined | To be determined | To be determined |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the expected performance of the method. These are representative values based on similar assays for flavonoid glycosides[5].

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | To be assessed, but minimized by sample preparation |

Visualizations

Experimental Workflow

Caption: HPLC-MS/MS workflow for this compound quantification.

General Flavonoid Biosynthesis Pathway

Caption: Simplified biosynthesis pathway leading to this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS/MS. The method is sensitive, specific, and applicable to various research needs, from pharmacology to quality control. The provided workflows and diagrams offer a clear guide for implementation in the laboratory.

References

- 1. This compound | CAS:512781-45-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocol: Isolation of Afzelechin 3-O-xyloside from Cassipourea gerrardii Bark

Audience: Researchers, scientists, and drug development professionals.

Introduction: Afzelechin 3-O-xyloside is a flavonoid glycoside found in the bark of Cassipourea gerrardii.[1] Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the bark of Cassipourea gerrardii. The methodology is based on established phytochemical techniques for the isolation of flavonoids from plant materials.

I. Experimental Protocols

This protocol is divided into three main stages: Extraction, Fractionation, and Purification.

1. Preparation of Plant Material:

-

Collection: Collect fresh bark from Cassipourea gerrardii.

-

Authentication: Have the plant material authenticated by a qualified botanist.

-

Drying: Air-dry the bark in the shade at room temperature for 7-10 days or until brittle. Alternatively, use a hot air oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction: This step aims to extract a broad range of phytochemicals, including this compound, from the powdered bark.

-

Maceration:

-

Weigh 1 kg of the powdered bark and place it in a large glass container.

-

Add 5 L of 80% aqueous methanol to the container, ensuring all the plant material is fully submerged.

-

Seal the container and allow it to stand at room temperature for 48 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue (marc) two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting crude extract should be a thick, dark residue. Lyophilize the extract to obtain a dry powder for accurate weighing and subsequent fractionation.

-

3. Fractionation: Liquid-liquid partitioning is used to separate compounds based on their polarity.

-

Solvent Partitioning:

-

Suspend the dried crude extract (e.g., 100 g) in 500 mL of distilled water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Perform successive extractions with solvents of increasing polarity:

-

n-Hexane: Add 500 mL of n-hexane, shake vigorously for 5-10 minutes, and allow the layers to separate. Collect the upper n-hexane layer. Repeat this step three times. Combine the n-hexane fractions. This fraction will contain non-polar compounds like fats and waxes.

-

Chloroform/Dichloromethane: To the remaining aqueous layer, add 500 mL of chloroform or dichloromethane.[2] Repeat the extraction three times and combine the chloroform/dichloromethane fractions.

-

Ethyl Acetate: Next, extract the aqueous layer with 500 mL of ethyl acetate.[3] Repeat three times and combine the ethyl acetate fractions. Flavonoids are often soluble in ethyl acetate.[2][3]

-

-

Concentrate each of the solvent fractions (n-hexane, chloroform/dichloromethane, and ethyl acetate) and the final aqueous fraction separately using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.

-

4. Purification: Chromatographic techniques are employed to isolate the target compound from the enriched fraction.

-

Column Chromatography:

-

Stationary Phase: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) slurried in n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity using a mixture of chloroform and methanol. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 98:2, 95:5, 90:10, 80:20 v/v).[4]

-

Fraction Collection: Collect fractions of 20-25 mL in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions onto silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid or anisaldehyde-sulfuric acid) followed by heating.

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the combined fractions from column chromatography to Prep-HPLC.

-

Column: A reversed-phase C18 column is typically used for flavonoid separation.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common choice.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 280 nm for flavan-3-ols).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

5. Structure Elucidation and Characterization: The identity and purity of the isolated compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the chemical structure.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.[5]

II. Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 512781-45-2 | [2] |

| Molecular Formula | C₂₀H₂₂O₉ | [2] |

| Molecular Weight | 406.38 g/mol | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol. | [1][2] |

Table 2: Hypothetical Yields from Isolation Process (Example Data)

| Step | Input Quantity | Output Quantity | Yield (%) | Purity (Hypothetical) |

| Extraction | 1000 g dried bark | 120 g crude extract | 12.0% | - |

| Fractionation (Ethyl Acetate) | 120 g crude extract | 30 g EA fraction | 25.0% (of crude) | ~40% |

| Column Chromatography | 30 g EA fraction | 1.5 g semi-pure compound | 5.0% (of EA fraction) | ~85% |

| Prep-HPLC | 1.5 g semi-pure compound | 250 mg pure compound | 16.7% (of semi-pure) | >98% |

Note: These are example values and actual yields will vary depending on the plant material and experimental conditions.

III. Visualizations

Diagram 1: Experimental Workflow for Isolation

Caption: Workflow for isolating this compound.

Diagram 2: Logical Relationship of Purification Steps

Caption: Purification cascade from fraction to pure compound.

References

- 1. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS:512781-45-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Frontiers | Determination of Phenolics and Flavonoids of Some Useful Medicinal Plants and Bioassay-Guided Fractionation Substances of Sclerocarya birrea (A. Rich) Hochst Stem (Bark) Extract and Their Efficacy Against Salmonella typhi [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]